molecular formula C74H13N B2570305 N,2-Diphenyl[60]fulleropyrrolidine CAS No. 1373934-14-5

N,2-Diphenyl[60]fulleropyrrolidine

Cat. No.: B2570305
CAS No.: 1373934-14-5
M. Wt: 915.925
InChI Key: NBOZJSRJOSFVAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-Diphenyl[60]fulleropyrrolidine is a fullerene derivative that has garnered significant interest in the scientific community due to its unique structure and properties. This compound consists of a fullerene (C60) core with a pyrrolidine ring and two phenyl groups attached. The presence of the fullerene core imparts exceptional electronic properties, making it a valuable material for various applications in materials science and nanotechnology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Diphenyl[60]fulleropyrrolidine typically involves the Prato reaction, which is a [3+2] cycloaddition reaction between a fullerene (C60) and an azomethine ylide. The azomethine ylide is generated in situ from an aldehyde and an amino acid or amine. The reaction is carried out under inert conditions, often using solvents such as toluene or dichloromethane, and requires heating to facilitate the cycloaddition .

Industrial Production Methods

While the industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. Scaling up the reaction would involve optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

N,2-Diphenyl[60]fulleropyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fullerene epoxides or ketones, while reduction can produce fullerene hydrides. Substitution reactions can lead to a variety of functionalized fullerene derivatives .

Scientific Research Applications

N,2-Diphenyl[60]fulleropyrrolidine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which N,2-Diphenyl[60]fulleropyrrolidine exerts its effects is primarily related to its electronic structure. The fullerene core can accept and donate electrons, making it an excellent electron acceptor in photovoltaic applications. In biological systems, the compound’s ability to generate reactive oxygen species under light irradiation is leveraged in photodynamic therapy. The molecular targets and pathways involved include interactions with cellular membranes and proteins, leading to oxidative stress and cell death in targeted cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,2-Diphenyl[60]fulleropyrrolidine stands out due to the presence of two phenyl groups, which can enhance its solubility and electronic properties compared to other fullerene derivatives. This makes it particularly suitable for applications in organic electronics and photovoltaics, where solubility and electronic performance are critical .

Properties

InChI

InChI=1S/C74H13N/c1-3-7-12(8-4-1)72-74-70-64-58-48-36-28-20-16-14-15-18-22(20)30(36)40-34-26(18)27-19(15)23-21-17(14)25-24(16)32-38(28)46-52-42(32)43-33(25)39-29(21)37-31(23)41-35(27)45-44(34)56(50(40)58)66(70)67-57(45)51(41)59-49(37)55-47(39)53(43)61-60(52)68(62(64)54(46)48)73(74,69(61)63(55)65(59)71(67)74)11-75(72)13-9-5-2-6-10-13/h1-10,72H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBOZJSRJOSFVAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C8=C8C%10=C%15C%16=C%17C(=C%14%10)C%13=C%10C%13=C%12C%12=C%11C%11=C9C6=C6C%11=C9C%12=C%11C%13=C%12C%10=C%17C%10=C%16C%13=C(C2(C(N1C1=CC=CC=C1)C1=CC=CC=C1)C1=C%13C%15=C8C7=C51)C1=C%10C%12=C2C%11=C9C(=C64)C3=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C74H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

915.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373934-14-5
Record name N,2-Diphenyl[60]fulleropyrrolidine (contains 5% Hexane at maximum)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.